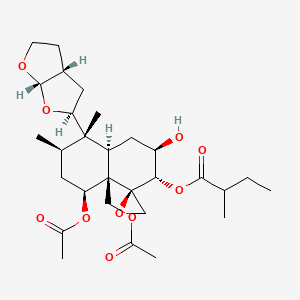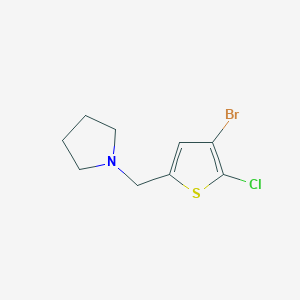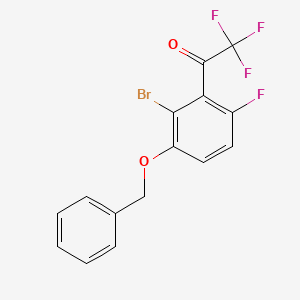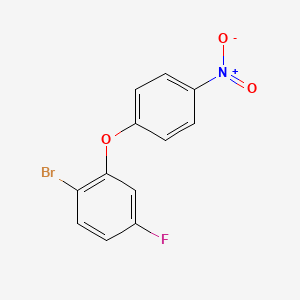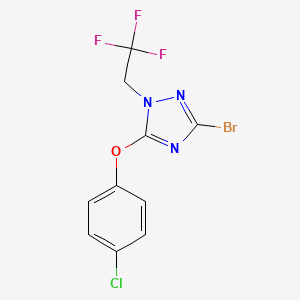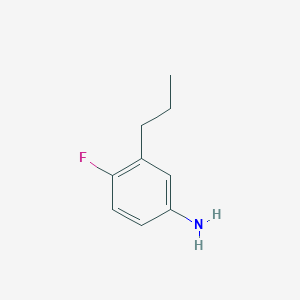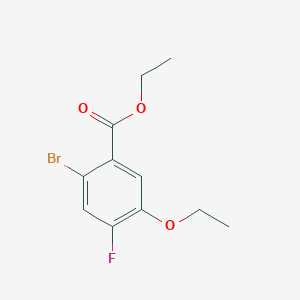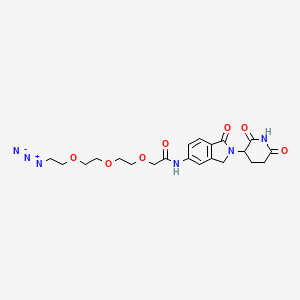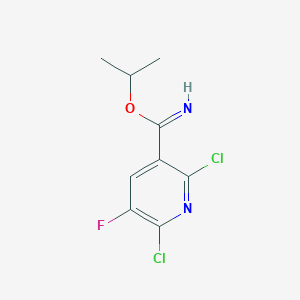
Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate: is a chemical compound with the molecular formula C9H9Cl2FN2O and a molecular weight of 251.09 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine, fluorine, and an isopropyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate typically involves the reaction of 2,6-dichloro-5-fluoropyridine-3-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Carboxylic acids.
Reduction: Amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemistry: Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for chemical reactions .
Mechanism of Action
The mechanism of action of isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
- 2,6-Dichloro-5-fluoropyridine-3-carboxamide
- 2,6-Dichloro-5-fluoropyridine-3-carboxylate
Comparison: Isopropyl 2,6-dichloro-5-fluoro-pyridine-3-carboximidate is unique due to the presence of the isopropyl ester group, which imparts different chemical properties and reactivity compared to its analogs. The ester group enhances its solubility in organic solvents and influences its interaction with biological targets .
Properties
Molecular Formula |
C9H9Cl2FN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboximidate |
InChI |
InChI=1S/C9H9Cl2FN2O/c1-4(2)15-9(13)5-3-6(12)8(11)14-7(5)10/h3-4,13H,1-2H3 |
InChI Key |
OJSNGZRFCIDQBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=N)C1=CC(=C(N=C1Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




